

In-Depth Technical Guide to TAMRA-PEG8-NHS in Research

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Compound of Interest

Compound Name: *Tamra-peg8-nhs*

Cat. No.: *B15137605*

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Core Principles and Applications of TAMRA-PEG8-NHS

TAMRA-PEG8-NHS is a specialized fluorescent labeling reagent extensively utilized in biological research to covalently attach a fluorescent tag to target molecules. This compound consists of three key components:

- **TAMRA (Tetramethylrhodamine):** A bright, orange-red fluorescent dye that serves as the reporter molecule.
- **PEG8 (Octaethylene glycol):** A flexible, hydrophilic polyethylene glycol spacer.
- **NHS (N-hydroxysuccinimide) Ester:** A reactive group that readily forms stable amide bonds with primary amines.

The primary application of **TAMRA-PEG8-NHS** lies in the fluorescent labeling of biomolecules containing primary amines ($-NH_2$), such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester group reacts specifically with these amines under mild basic conditions, resulting in a stable, covalent linkage. The integrated PEG8 spacer enhances the water solubility of the labeled molecule and minimizes potential steric hindrance or aggregation that can sometimes occur with dye conjugation, thereby better preserving the biological activity of the target molecule.

Once conjugated, the TAMRA fluorophore allows for the sensitive detection and tracking of the labeled molecule in a variety of experimental settings, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies.

Quantitative Data

The photophysical properties of the TAMRA fluorophore are crucial for its application. While specific data for the **TAMRA-PEG8-NHS** conjugate can vary slightly depending on the solvent and conjugation partner, the following table summarizes the key quantitative parameters for the core 5-TAMRA NHS ester.

Parameter	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	546 nm	[1]
Maximum Emission Wavelength (λ_{em})	580 nm	[1]
Molar Extinction Coefficient (ϵ)	95,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.1	[1]
A280 Correction Factor	0.178	[1]

Experimental Protocols

General Protocol for Protein Labeling with TAMRA-PEG8-NHS

This protocol provides a general guideline for the conjugation of **TAMRA-PEG8-NHS** to a protein of interest. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

- **TAMRA-PEG8-NHS**

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
- Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
- **TAMRA-PEG8-NHS** Solution Preparation:
 - Immediately before use, dissolve **TAMRA-PEG8-NHS** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - While gently stirring, add a 10- to 20-fold molar excess of the dissolved **TAMRA-PEG8-NHS** to the protein solution. The optimal molar ratio may need to be determined empirically.
 - Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
 - Incubate for an additional 30-60 minutes at room temperature.

- Purification:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.

General Protocol for Oligonucleotide Labeling with TAMRA-PEG8-NHS

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide
- Conjugation buffer: 0.091 M Sodium Borate (NaB) buffer, pH 8.5
- **TAMRA-PEG8-NHS**
- Anhydrous dimethyl sulfoxide (DMSO)
- Precipitation solution: 3 M Sodium Acetate, pH 5.2
- Cold 100% Ethanol
- Cold 70% Ethanol

Procedure:

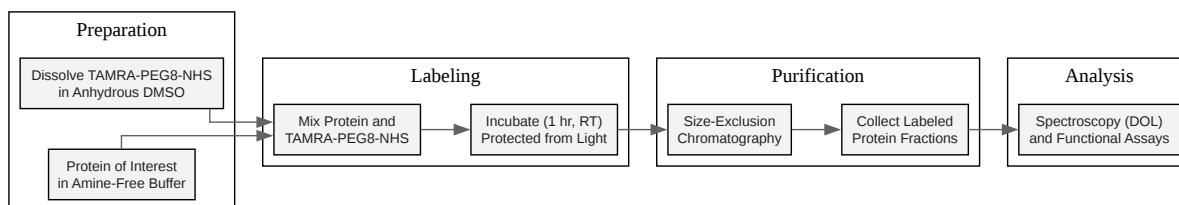
- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.^[2]
- **TAMRA-PEG8-NHS** Solution Preparation:
 - Dissolve **TAMRA-PEG8-NHS** in anhydrous DMSO to a concentration of approximately 14 mM.^[2]

- Labeling Reaction:
 - Add the dissolved **TAMRA-PEG8-NHS** to the oligonucleotide solution.[\[2\]](#)
 - Gently vortex the mixture and incubate for 2 hours at room temperature in the dark.[\[2\]](#)
- Purification by Precipitation:
 - Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, to the reaction mixture.
 - Add 2.5-3 volumes of cold 100% ethanol and mix well.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed for 15-30 minutes at 4°C to pellet the oligonucleotide.
 - Carefully remove the supernatant.
 - Wash the pellet with cold 70% ethanol and centrifuge again.
 - Remove the supernatant and air-dry the pellet.
 - Resuspend the labeled oligonucleotide in a suitable buffer.

Signaling Pathways and Experimental Workflows

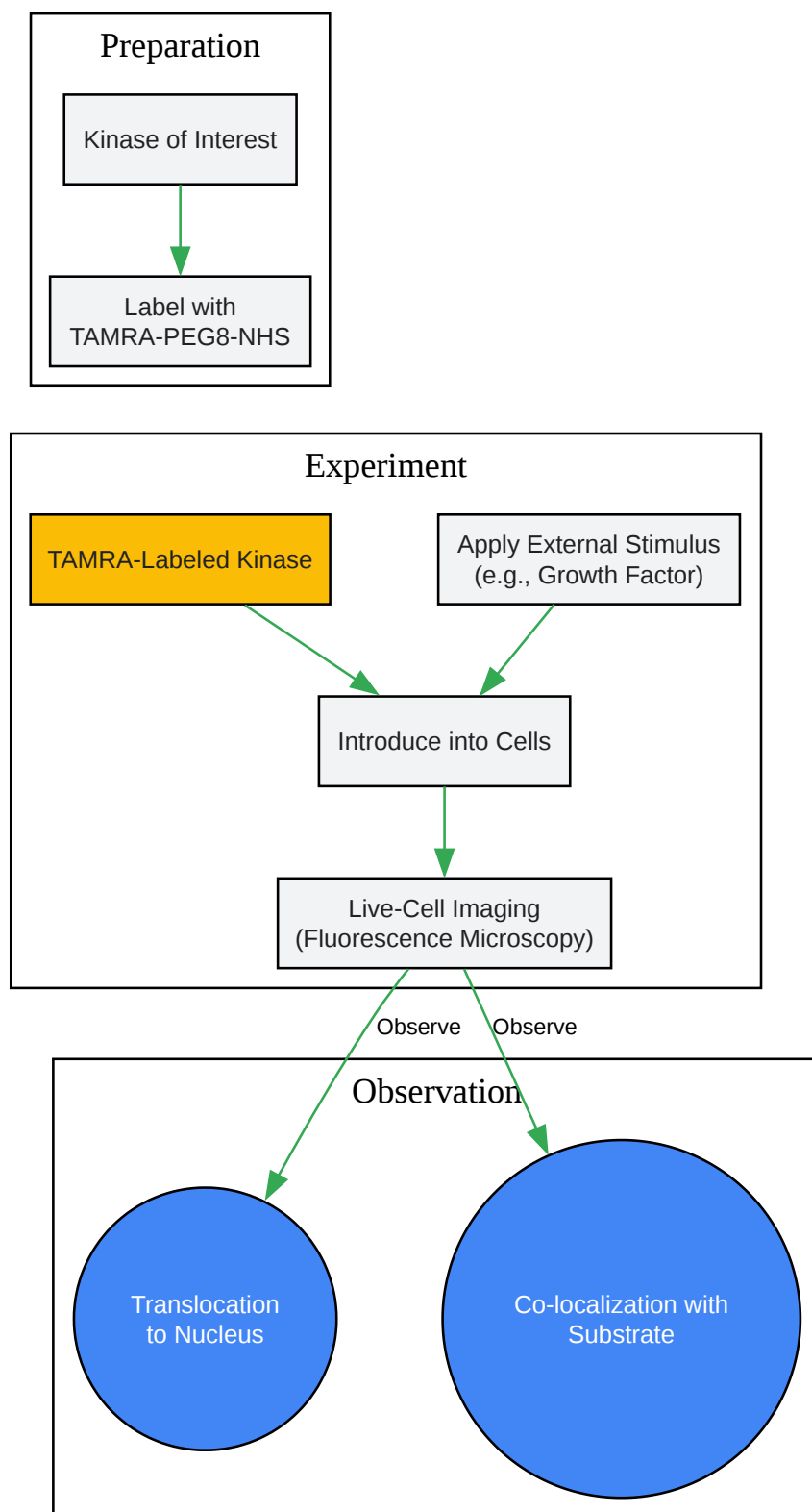
While **TAMRA-PEG8-NHS** is a versatile labeling reagent not restricted to a single signaling pathway, its utility is demonstrated in tracking molecules within various cellular processes. For instance, it can be used to label a specific protein involved in a signaling cascade to visualize its localization, trafficking, and interaction with other cellular components.

Below are diagrams illustrating a generic experimental workflow for protein labeling and a conceptual diagram of how a TAMRA-labeled protein could be used to study a signaling pathway.



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General workflow for protein labeling with **TAMRA-PEG8-NHS**.



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Conceptual use of TAMRA-labeled kinase in signaling studies.

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References

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- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
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